molecular formula C9H11ClO3S B1524426 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene CAS No. 1311317-51-7

4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene

Cat. No. B1524426
M. Wt: 234.7 g/mol
InChI Key: SIXAKSBTOCXCSL-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the functional groups present in the molecule .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other chemicals. It may include identifying the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity .

Scientific Research Applications

  • 4-(Chloromethyl)phenyltrichlorosilane

    • Application Summary: This compound is used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle stages of a reaction between two other chemicals.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Application Summary: This compound is a derivative of 1H-pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities .
    • Methods of Application: The nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced selectively 4-substituted product .
    • Results or Outcomes: The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It may include toxicity data, flammability, and any precautions that should be taken when handling the compound .

Future Directions

This would involve discussing potential applications or areas of research for the compound. It could include potential uses in medicine, industry, or research .

properties

IUPAC Name

4-(chloromethyl)-2-methoxy-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXAKSBTOCXCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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